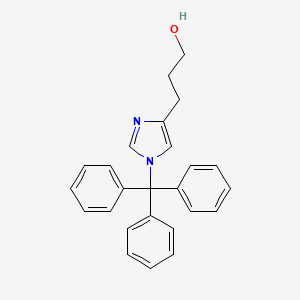

3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL

Übersicht

Beschreibung

3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL is an organic molecule with a molecular formula of C25H24N2O . It is often used as an intermediate product in the synthesis of various chemical compounds. The molecule contains a trityl group, which is a bulky and stable radical often used as a protecting group in organic synthesis.

Synthesis Analysis

The synthesis of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL involves several steps. For instance, one method involves the use of triphenylphosphine and diethylazodicarboxylate in tetrahydrofuran at 20℃ . Another method involves a multi-step reaction with 4 steps: 1) H2 / 10% Pd/C / H2O / 4 h / 40 °C, 2) sulfuric acid / 12 h / Heating, 3) LiAlH4 / tetrahydrofuran / 15 h / 20 °C, 4) triethylamine / dimethylformamide / 2 h / 20 °C .Molecular Structure Analysis

The molecular structure of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL can be represented by the InChI code: 1S/C25H24N2O/c28-18-10-17-24-19-27 (20-26-24)25 (21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20,28H,10,17-18H2 .Chemical Reactions Analysis

The chemical reactions involving 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL are complex and can vary depending on the specific conditions and reagents used . For example, one reaction involves the use of sodium hydride in toluene for 2h, followed by the addition of 1-(chlorophenylmethyl)-4-fluorobenzene in toluene at 70℃ for 8h, and finally treatment with hydrogen chloride in tetrahydrofuran for 2h .Physical And Chemical Properties Analysis

3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL is a white to yellow solid . It has a molecular weight of 368.48 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound plays a significant role in medicinal chemistry. It forms the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Development of New Drugs

Imidazole, a component of “3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL”, has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Synthesis of Imidazole Derivatives

“3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL” can be used as an intermediate in the synthesis of imidazole derivatives. These derivatives have a broad range of chemical and biological properties .

Antifungal Activity

The presence of a second aromatic ring in “3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL” could enhance the antifungal activity of azoles . This makes it a potential candidate for the development of new antifungal drugs.

Safety and Hazards

The safety information for 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL indicates that it may cause harm if swallowed (H302), cause skin irritation (H315), cause eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Wirkmechanismus

Target of Action

It is known that imidazole derivatives, which include 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol, have a broad range of biological activities . They can interact with various biological targets, leading to their diverse therapeutic potential .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . The exact interaction of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL with its targets would depend on the specific biological context and the nature of the target .

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives, it is likely that 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol could affect multiple pathways .

Pharmacokinetics

These properties would determine the bioavailability of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL and its ability to reach its targets in the body .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol could have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol .

Eigenschaften

IUPAC Name |

3-(1-tritylimidazol-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O/c28-18-10-17-24-19-27(20-26-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20,28H,10,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVPOYFZJLLZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2621146.png)

![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2621147.png)

![3-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2621149.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate](/img/structure/B2621151.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2621158.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluorophenyl)urea](/img/structure/B2621160.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide](/img/structure/B2621161.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenoxyacetamide](/img/structure/B2621164.png)

![(E)-4-(Dimethylamino)-N-[[5-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2621166.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2621167.png)